Methyl 1H,1H-nonafluoropentyl ether
CAS No.:
Cat. No.: VC16199908
Molecular Formula: C6H5F9O
Molecular Weight: 264.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F9O |
|---|---|
| Molecular Weight | 264.09 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane |
| Standard InChI | InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 |
| Standard InChI Key | JNTDJJPQBWHDGN-UHFFFAOYSA-N |
| Canonical SMILES | COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Methyl 1H,1H-nonafluoropentyl ether belongs to the hydrofluoroether (HFE) family, distinguished by its partially fluorinated structure. Key identifiers include:
The compound consists of a methoxy group (-OCH₃) attached to a perfluoropentyl chain, conferring hydrophobicity and resistance to degradation. Its structure is validated by NMR and IR spectra in synthetic studies .
Synthesis and Manufacturing
Williamson Ether Synthesis
The Williamson ether synthesis is a common route for preparing fluorinated ethers. For Methyl 1H,1H-nonafluoropentyl ether, this involves:
-
Alkoxide Formation: Deprotonation of a fluorinated alcohol using a strong base (e.g., NaH).
-
Nucleophilic Substitution: Reaction with methyl halide (e.g., CH₃I) via an Sₙ2 mechanism 11.
Example reaction:
where .
Alternative Methods
-
Coupling Reactions: Fluorinated alkyl halides and methoxy precursors are coupled under controlled conditions .
-
Catalytic Fluorination: Direct fluorination of hydrocarbon ethers using catalysts like SbF₅, though less common due to side reactions.
Physicochemical Properties
The compound’s fluorinated backbone imparts distinct properties:
Industrial and Scientific Applications
Electronics and Precision Cleaning
-
Solvent for Flux Removal: Replaces ozone-depleting chlorofluorocarbons (CFCs) in PCB cleaning due to low toxicity and high solvency .
-
Heat Transfer Fluids: Used in immersion cooling systems for servers, leveraging its non-flammability.
Pharmaceutical Synthesis
-
Reaction Medium: Facilitates fluorination reactions and Grignard reagent stabilization in drug synthesis .
-
Extraction Solvent: Isolates hydrophobic compounds in mixed-solvent systems .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
|---|---|---|---|
| HFE-7100 | C₅H₃F₉O | 60 | Solvent, refrigerant |
| HFE-6512 | C₇H₄F₁₂O | 98 | Lubricants, coatings |
| Methyl 1H,1H-nonafluoropentyl ether | C₆H₅F₉O | n/a | Electronics, pharma |
Recent Research Developments
-
Nonlinear Optical (NLO) Materials: Derivatives show potential in NLO applications due to high hyperpolarizability ( esu) .
-
Antitubercular Agents: Fluorinated ethers are explored as bioactive scaffolds in drug discovery .
-
Sustainable Synthesis: Catalytic methods using Pd/C or CuCl reduce waste in large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume